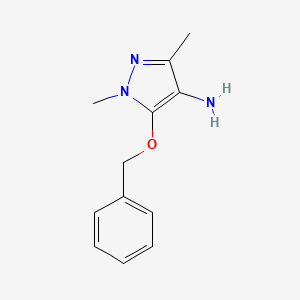

5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine

Description

Introduction to 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine

Chemical Identity and Nomenclature

The systematic IUPAC name This compound reflects its structural features:

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

- Substituents :

- Methyl groups at positions 1 and 3.

- A benzyloxy group (-OCH₂C₆H₅) at position 5.

- An amine (-NH₂) at position 4.

The molecular formula is C₁₂H₁₅N₃O , with a molecular weight of 217.27 g/mol . Its SMILES notation, CC1=NN(C(=C1OCc2ccccc2)N)C , encodes the connectivity of atoms and substituents. Alternative names include 4-amino-5-(benzyloxy)-1,3-dimethyl-1H-pyrazole , adhering to positional numbering conventions in heterocyclic systems.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NN(C(=C1OCc2ccccc2)N)C |

| CAS Registry Number | Discontinued (Ref. 10-F697443) |

Historical Context in Heterocyclic Chemistry

Pyrazoles emerged as critical heterocycles in the late 19th century, with early work by Ludwig Knorr on their synthesis via cyclocondensation reactions. The introduction of amine and alkoxy substituents to the pyrazole core gained prominence in the 1980s, driven by their utility in:

- Medicinal chemistry : Pyrazole amines serve as bioisosteres for carboxylic acids and amides, enhancing drug solubility.

- Coordination chemistry : The amine group facilitates metal-ligand interactions, enabling catalytic applications.

The benzyloxy group in this compound represents a strategic modification to modulate lipophilicity and steric bulk, a design principle widely adopted in kinase inhibitor development. For example, analogs such as 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1H-pyrazol-1-yl]ethane demonstrate the pharmacological relevance of functionalized pyrazoles.

Structural Features and Positional Isomerism

The compound exhibits positional isomerism due to the substituents’ arrangement on the pyrazole ring. Key structural aspects include:

- Regiochemistry : Methyl groups occupy the 1- and 3-positions, while the benzyloxy and amine groups reside at positions 5 and 4, respectively. This arrangement avoids steric clashes between the bulky benzyloxy and methyl groups.

- Tautomerism : The amine at position 4 can tautomerize to an imine form, though the aromatic stability of the pyrazole ring favors the amine tautomer.

Figure 1: Positional Isomerism in Pyrazole Derivatives

- Isomer A : 1,3-dimethyl-4-amino-5-benzyloxy (target compound).

- Isomer B : 1,5-dimethyl-3-amino-4-benzyloxy (hypothetical variant).

Comparative computational studies of such isomers reveal differences in dipole moments and hydrogen-bonding capacity, influencing their reactivity and biological activity. For instance, N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-methylpyrrolidin-3-amine (CAS 1540110-20-0) demonstrates how positional changes alter physicochemical properties, with a logP value of 0.52 and TPSA of 33.09 Ų .

The benzyloxy group introduces π-π stacking potential with aromatic residues in protein binding pockets, a feature exploited in drug design. This substituent’s electron-donating nature also affects the pyrazole ring’s electronic density, as evidenced by NMR chemical shifts in related compounds.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

1,3-dimethyl-5-phenylmethoxypyrazol-4-amine |

InChI |

InChI=1S/C12H15N3O/c1-9-11(13)12(15(2)14-9)16-8-10-6-4-3-5-7-10/h3-7H,8,13H2,1-2H3 |

InChI Key |

PTATWYUDMCMLNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized by condensation reactions involving 1,3-dicarbonyl compounds (such as diketones or β-ketoesters) and hydrazine derivatives or hydroxylamine derivatives. The amino group at the 4-position can be introduced by using hydroxylamine derivatives or by selective amination after ring formation.

A general method for preparing N-substituted pyrazoles involves:

- Reaction of a diketone with O-(4-nitrobenzoyl)hydroxylamine under heating (around 80-85 °C) in a polar aprotic solvent like DMF.

- The reaction proceeds to form the pyrazole ring with the amino group at the 4-position.

- Workup involves extraction, washing, drying, and purification by column chromatography.

This method was demonstrated for various substituted pyrazoles, including 3,5-dimethyl derivatives, which are structurally related to this compound.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 5-position can be introduced via nucleophilic substitution or etherification reactions. Commonly, this involves:

- Starting from a hydroxy-substituted pyrazole intermediate.

- Reacting the hydroxy group with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetone) to form the benzyloxy ether.

Alternatively, the benzyloxy group may be introduced earlier in the synthesis by using appropriately substituted diketones or hydrazine derivatives bearing the benzyloxy moiety, followed by ring closure.

Specific Preparation Method from Literature

A representative synthetic route based on recent research and product data is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Diketone (e.g., 1,3-dicarbonyl compound) + O-(4-nitrobenzoyl)hydroxylamine + DMF | Heated at 80-85 °C for 1.5 to 16 hours to form the pyrazole ring with amino group at 4-position. |

| 2 | Workup: Extraction with DCM, washing with brine, drying over MgSO4 | Isolation of crude pyrazole intermediate. |

| 3 | Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) | Obtain pure 3,5-dimethyl-1H-pyrazol-4-amine derivative. |

| 4 | Reaction of hydroxy-pyrazole intermediate with benzyl bromide + base (K2CO3) in DMF or acetone | Formation of 5-(Benzyloxy) substituent via etherification. |

| 5 | Final purification by chromatography | Pure this compound obtained. |

This sequence is consistent with the preparation of similar pyrazole derivatives reported in the literature.

Preparation Data and Analytical Findings

Yields and Reaction Conditions

| Compound | Reaction Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazol-4-amine (core) | 85 °C | 1.5 h | 38% | Silica gel chromatography (hexane–EA 0–30%) |

| N-substituted pyrazoles (various) | 80-85 °C | 1.5 - 16 h | 26-56% | Silica gel or alumina chromatography |

| Benzyloxy etherification | Room temp to reflux | Several hours | Typically >70% (literature typical for benzylation) | Chromatography |

Characterization Data

- NMR Spectroscopy : Characteristic signals for methyl groups at 1 and 3 positions, benzyloxy methylene protons (~5.0 ppm), aromatic protons of benzyl group, and amino group protons.

- Mass Spectrometry : Molecular ion peaks consistent with molecular weight ~201 g/mol for this compound.

- IR Spectroscopy : Bands corresponding to aromatic C-H, N-H stretching, and ether C-O-C stretching.

Preparation Notes and Practical Considerations

- Solubility: The compound is soluble in DMSO and other polar aprotic solvents. Heating and sonication can aid dissolution for formulation purposes.

- Storage: Store at 2-8 °C protected from light. Stock solutions should be aliquoted to avoid degradation from freeze-thaw cycles.

- In vivo formulations often require preparing a DMSO master solution followed by dilution with PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological testing.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine and its derivatives as anticancer agents. Research indicates that compounds within this class can exhibit significant antiproliferative activity against various cancer cell lines.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of this compound derivatives. SAR studies have demonstrated that modifications to the pyrazole core can significantly influence biological activity.

| Compound Variant | Antiproliferative Activity (IC50) | Notable Features |

|---|---|---|

| Compound 22 | Submicromolar | High metabolic stability |

| Compound 23 | Submicromolar | Increased basal autophagy |

These findings suggest that specific structural modifications can lead to enhanced therapeutic profiles against various cancers .

Drug Development Potential

The versatility of this compound makes it a promising candidate for drug development. Its potential applications extend beyond oncology:

Combination Therapies

The compound can be used in combination with existing cancer therapies to overcome resistance mechanisms. For example, it may be paired with cytotoxic agents or other targeted therapies to enhance overall treatment efficacy .

Targeting Specific Cancers

Research has indicated that derivatives of this compound may be particularly effective against specific types of cancer such as:

- Non-small cell lung cancer

- Pancreatic cancer

- Breast cancer

These cancers often exhibit unique metabolic profiles that can be exploited by compounds that modulate autophagy and cellular stress responses .

Future Research Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Combination Regimens : Exploring synergistic effects with other anticancer agents.

- Mechanistic Studies : Detailed investigations into how these compounds interact with cellular pathways involved in tumor growth and survival.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Their Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent placement and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Crystallographic and Intermolecular Interactions

Crystal structure analyses (e.g., and ) reveal that pyrazole derivatives with aromatic substituents (e.g., benzodioxolyl or methylphenyl groups) exhibit intermolecular hydrogen bonding (N–H···N/O) and π-stacking, stabilizing the lattice . The benzyloxy group in the target compound may participate in similar interactions, though its larger size could reduce packing efficiency compared to smaller substituents like methoxy.

Biological Activity

5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data from various studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a benzyloxy group and two methyl groups at positions 1 and 3. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyrazole core.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- Cytotoxicity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value of 39.70 µM against MCF-7 cells, indicating potent cytotoxic activity .

- Mechanism of Action : The compound has been shown to disrupt mTORC1 activity, which is crucial for cancer cell proliferation. It also increases autophagy levels, suggesting a dual mechanism of action that not only inhibits cancer cell growth but also promotes cellular degradation pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity:

- Inhibition of NF-κB : The compound has been reported to inhibit LPS-induced NF-κB activation in immune cells, which is a critical pathway in inflammation . This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have also been explored:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s. This inhibition can enhance cholinergic transmission and improve cognitive functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity |

| Methyl Groups | Increases potency against cancer cells |

| Halogen Substituents | Modulates enzyme inhibition |

Case Studies

- Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MCF-7 cells. The results indicated that compounds with a benzyloxy substituent significantly reduced cell viability through apoptosis pathways involving caspase activation .

- Inflammation Model : In an animal model of inflammation, administration of the pyrazole compound resulted in reduced edema and inflammatory cytokine levels, supporting its potential use in treating inflammatory disorders .

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazol-4-amine?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines. For example, microwave-assisted methods (e.g., 1,3-dipolar cycloaddition) can efficiently form the pyrazole core . A key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield carboxylic acid derivatives . The benzyloxy group is introduced via nucleophilic substitution or coupling reactions under mild conditions . Solvent-free protocols using aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones are also effective .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- X-ray crystallography : Critical for confirming the pyrazole ring geometry and substituent positions. For instance, used this to resolve the crystal structure of a related amino-pyrazole derivative .

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl groups at positions 1 and 3) and confirm benzyloxy attachment .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Detects functional groups like N-H (amine) and C-O (benzyloxy) .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Melting point analysis and elemental (CHNS) analysis further confirm homogeneity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under solvent-free conditions?

Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .

- Temperature control : Microwave irradiation (80–120°C) reduces reaction time from hours to minutes .

- Reagent stoichiometry : A 1:1.2 molar ratio of hydrazine to ketone precursor minimizes side products .

- Workup procedures : Precipitation in ice-cwater improves recovery of crystalline products .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Standardized protocols : Use established assays (e.g., MIC for antimicrobial activity) with positive controls .

- Structural analogs : Compare activity of derivatives (e.g., replacing benzyloxy with methoxy) to identify critical substituents .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like fungal CYP51 or bacterial DNA gyrase .

Q. How to design a structure-activity relationship (SAR) study for this compound targeting antimicrobial activity?

- Core modifications : Synthesize analogs with varied substituents at positions 1 (e.g., ethyl instead of methyl) and 4 (e.g., halogenated benzyloxy groups) .

- Biological testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) using broth microdilution assays .

- Data analysis : Correlate logP values (lipophilicity) with MICs to identify bioavailability trends .

Q. What methodologies are used to analyze the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

- Light/heat stability : Expose to UV light (254 nm) or 60°C for 48h; track decomposition by TLC .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values for this compound?

- Source verification : Confirm compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated, −20°C) .

- Cell line validation : Use authenticated lines (e.g., NCI-60 panel) with consistent passage numbers .

- Dose-response curves : Generate IC50 values with 8–10 concentrations (0.1–100 µM) to ensure accuracy .

Q. Why do computational predictions sometimes conflict with experimental binding data?

- Force field limitations : AMBER or CHARMM may poorly model π-π stacking of the benzyloxy group .

- Solvent effects : Include explicit water molecules in molecular dynamics simulations to improve accuracy .

- Protein flexibility : Use ensemble docking (multiple receptor conformations) to account for induced-fit effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.